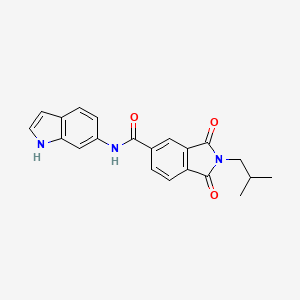

N-(1H-indol-6-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Description

N-(1H-Indol-6-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic small molecule characterized by a fused isoindole-1,3-dione core substituted with a 2-methylpropyl group at position 2 and a carboxamide-linked indol-6-yl moiety at position 3. The isoindole-dione scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases or receptors .

Properties

Molecular Formula |

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C21H19N3O3/c1-12(2)11-24-20(26)16-6-4-14(9-17(16)21(24)27)19(25)23-15-5-3-13-7-8-22-18(13)10-15/h3-10,12,22H,11H2,1-2H3,(H,23,25) |

InChI Key |

MHCDHXQYUCDNGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-6-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including cytotoxic effects against cancer cell lines and antimicrobial properties.

- Molecular Formula : C21H19N3O3

- Molecular Weight : 361.4 g/mol

Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A library of indolyl sulfonamides was synthesized and evaluated for their cytotoxicity against pancreatic cancer cell lines. Several compounds displayed an IC50 value of less than 5 μM, indicating potent activity against these cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | Panc 1 | <5 |

| Compound B | Mia PaCa 2 | <5 |

| Compound C | AsPC-1 | <5 |

These findings suggest that the indole framework may play a critical role in enhancing the anticancer properties of these compounds.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In a study evaluating antibacterial properties, derivatives of indole exhibited significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For example:

- Indolylquinazolinones demonstrated a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound D | S. aureus ATCC 25923 | 3.90 |

| Compound E | MRSA ATCC 43300 | <1 |

This highlights the potential of indole derivatives in combating resistant bacterial strains.

The biological activity of this compound may be attributed to its ability to inhibit mitochondrial ATP production and interfere with metabolic pathways in cancer cells . Additionally, molecular docking studies have indicated that these compounds can effectively bind to key proteins involved in cellular processes, enhancing their therapeutic potential .

Case Studies

In one notable case study, researchers synthesized a series of indole-based compounds and assessed their antiproliferative effects on various cancer cell lines. The results indicated that certain modifications on the indole ring significantly improved cytotoxicity, suggesting that structural optimization could lead to more effective therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound shares structural homology with isoindole-dione derivatives reported in industrial and pharmacological contexts. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Divergence :

- The target compound lacks the diazenyl (-N=N-) and bromo substituents present in the ECHA-registered analogs . These groups in the latter compounds confer chromophoric properties (azo dyes) and enhance UV stability, respectively.

- The indol-6-yl carboxamide in the target molecule replaces the diazenyl-phenylacetamide chains, suggesting divergent biological targeting (e.g., kinase vs. dye-receptor interactions).

Physicochemical Properties: The absence of bromo and azo groups reduces the target compound’s molecular weight (~400–450 g/mol vs. 500–600 g/mol for ECHA analogs) and alters solubility (lower logP for diazenyl derivatives due to polar azo bonds). The 2-methylpropyl group in the target compound increases hydrophobicity compared to the hydroxy-phenoxypropyl side chain in one ECHA analog, which may improve blood-brain barrier penetration .

Functional Implications :

- ECHA Analogs : Primarily used in industrial applications (dyes, surfactants) due to photostability from bromo substituents and color intensity from azo linkages .

- Target Compound : Hypothesized to interact with ATP-binding pockets in kinases (e.g., JAK/STAT pathways) via its isoindole-dione core and indole-mediated π-π stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.